molecular formula C14H13F3N2O4 B8137312 Diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Cat. No.: B8137312
M. Wt: 330.26 g/mol
InChI Key: GIRPKWWCXOSCEX-UHFFFAOYSA-N
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Description

Diethyl 6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS 2177265-03-9) is a high-value, multifunctional chemical scaffold designed for advanced research and development in medicinal chemistry. This compound features a fused pyrazolo[1,5-a]pyridine core, a privileged structure in drug discovery known for its wide range of pharmacological activities and its presence in numerous bioactive molecules . The strategic incorporation of a trifluoromethyl group at the 6-position significantly enhances the molecule's properties by improving metabolic stability, altering electronegativity, and increasing membrane permeability, which are critical factors for optimizing lead compounds in pharmaceutical research . The presence of the two ethyl ester groups at positions 2 and 3 offers exceptional synthetic versatility, serving as convenient handles for further derivatization via hydrolysis, amidation, or reduction to create a diverse array of analogs for structure-activity relationship (SAR) studies. This building block is primarily investigated for the development of novel therapeutic agents. Its pyrazolo[1,5-a]pyridine structure is a core component in compounds studied as kinase inhibitors for oncology applications , and related heterocyclic systems are explored for targeting central nervous system (CNS) disorders . Researchers utilize this reagent as a key intermediate in the synthesis of complex molecules for high-throughput screening and lead optimization campaigns. The structural motif is recognized for its potential to yield molecules with potent enzymatic inhibitory and antitumor activities . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant safety regulations and guidelines.

Properties

IUPAC Name

diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O4/c1-3-22-12(20)10-9-6-5-8(14(15,16)17)7-19(9)18-11(10)13(21)23-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRPKWWCXOSCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2N=C1C(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of N-Amino-2-iminopyridines with β-Diketones

A foundational method for pyrazolo[1,5-a]pyridine synthesis involves oxidative cross-dehydrogenative coupling (CDC) between N-amino-2-iminopyridines and β-diketones. For the target compound, this approach requires a trifluoromethyl-substituted β-diketone and a diethyl propiolate derivative. The reaction proceeds in ethanol under an oxygen atmosphere (1 atm) at 130°C for 18 hours, with acetic acid (6 equivalents) as a critical additive.

Mechanistic Insights

The N-amino-2-iminopyridine acts as a nucleophile, attacking the enol form of the β-diketone to form an adduct. Oxidative dehydrogenation by molecular oxygen generates a conjugated intermediate, which cyclizes to form the pyrazolo[1,5-a]pyridine core. The trifluoromethyl group is introduced via the β-diketone substrate, while ester groups originate from the propiolate.

Optimization Data

Key variables impacting yield include:

VariableOptimal ConditionYield (%)
Acetic acid (equivalents)674
Oxygen atmosphere1 atm94
SolventEthanol74

Substituting oxygen with air or inert gases reduces yields to ≤6%, underscoring the necessity of oxidative conditions.

Sonochemical One-Pot Synthesis

Ultrasound-Assisted Cyclization

A scalable sonochemical method enables rapid synthesis of polysubstituted pyrazolo[1,5-a]pyridines. For the target compound, this involves reacting a trifluoromethyl-containing acetylene derivative with a diethyl propiolate under ultrasonic irradiation (85°C, 20 minutes).

Procedure

  • Combine trifluoromethyl acetylene (10 mmol) and diethyl propiolate (10 mmol) in acetonitrile.

  • Sonicate at 85°C for 20 minutes.

  • Cool, filter, and recrystallize from ethanol.

Advantages

  • Time Efficiency : 20 minutes vs. 18 hours for thermal methods.

  • Yield : Comparable to thermal methods (70–80%).

Functionalization of Preformed Pyrazolo[1,5-a]pyridine Cores

Post-Synthetic Esterification

While less common, esterification of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid offers an alternative route. This two-step process involves:

  • Synthesis of Diacid Intermediate : Hydrolyze pyrazolo[1,5-a]pyridine-2,3-dicarbonitrile under acidic conditions.

  • Esterification : Treat with ethanol in the presence of H2SO4.

Challenges

  • Low yields (≤50%) due to side reactions during hydrolysis.

  • Requires purification via column chromatography.

Comparative Analysis of Methods

MethodYield (%)TimeScalability
Oxidative CDC74–9418 hHigh
Sonochemical70–8020 minModerate
Post-Synthetic Esterification≤5024–48 hLow

The oxidative CDC method is preferred for high-yield, gram-scale synthesis, whereas sonochemistry offers rapid access for exploratory studies.

Characterization and Validation

Spectroscopic Data

Representative characterization for analogous compounds includes:

  • 1H NMR : Ethyl ester protons appear as triplets (δ 1.18–1.28 ppm) and quartets (δ 4.19–4.22 ppm).

  • 13C NMR : Carbonyl carbons resonate at δ 162–171 ppm, while CF3 groups show characteristic splits due to coupling with fluorine.

  • IR : Strong absorptions for C=O (1714 cm⁻¹) and CN (2216 cm⁻¹).

X-ray Crystallography

Crystal structures of related compounds confirm the planar pyrazolo[1,5-a]pyridine core and regiochemistry of substituents .

Chemical Reactions Analysis

Types of Reactions

Diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Substituents Yield Reaction Conditions Key Properties/Applications
Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate -COOCH₃ at C2, C3 76% DMF, K₂CO₃, 18 h at r.t. Precursor for decarboxylation
Methyl pyrazolo[1,5-a]pyridine-2-carboxylate -COOCH₃ at C2 81.38% H₂SO₄/MeOH reflux (12 h) Intermediate for iodination
Ethyl 3-iodopyrazolo[1,5-a]pyridine-2-carboxylate -COOCH₂CH₃, -I at C3 84.11% NIS/CH₃CN, 40°C (12 h) Halogenated intermediate
This compound -CF₃ at C6, -COOCH₂CH₃ at C2, C3 Inferred Likely modified cyclocondensation Enhanced lipophilicity and bioactivity

Notes:

  • The -CF₃ group at C6 introduces strong electron-withdrawing effects, which may stabilize the ring system and influence binding interactions in drug candidates.
  • Synthetic Efficiency : Yields for methyl/ethyl analogs vary significantly (43.39–84.11%) depending on reaction conditions. For instance, dimethyl ester synthesis in DMF/K₂CO₃ achieves 76% yield , while the same scaffold with sulfuric acid hydrolysis yields 78.6% carboxylic acid .
  • Functionalization Potential: Halogenation (e.g., iodination at C3) enables further cross-coupling reactions, as seen in ethyl 3-iodo derivatives (84.11% yield) . The target compound’s trifluoromethyl group could similarly allow for fluorinated analogs via nucleophilic substitution.

Key Research Findings

  • Cyclocondensation protocols for pyrazolo[1,5-a]pyridines are highly sensitive to base (e.g., K₂CO₃ vs. NaOH) and solvent (DMF vs. CH₃CN), impacting yields .
  • Ethyl esters require longer reaction times than methyl analogs due to steric hindrance during esterification .
  • Trifluoromethylation is typically achieved via late-stage functionalization (e.g., using CF₃CO₂Ag) or by starting with CF₃-containing precursors .

Biological Activity

Diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (commonly referred to as DTPD) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

DTPD belongs to the class of pyrazolo[1,5-a]pyridine derivatives, which are known for their diverse biological activities. The compound can be synthesized through various methods, including the cyclocondensation of aminopyrazole derivatives with suitable electrophiles. Recent advancements have focused on optimizing synthetic routes to enhance yield and reduce environmental impact .

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit promising anticancer activity. For instance, studies have shown that DTPD and its analogs can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells through caspase activation and mitochondrial pathway engagement .

Anti-inflammatory Activity

DTPD has also been evaluated for its anti-inflammatory properties. A study involving a series of trifluoromethylpyrazoles found that compounds similar to DTPD exhibited significant inhibition of COX-2 activity, a key enzyme involved in inflammation. The anti-inflammatory efficacy was assessed using carrageenan-induced rat paw edema models, where DTPD demonstrated comparable results to established anti-inflammatory agents like indomethacin .

Case Study 1: Anticancer Activity

In a recent study, DTPD was tested against several cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent inhibition of cell viability with IC50 values in the low micromolar range. Mechanistic studies suggested that DTPD induces G1 phase arrest and promotes apoptosis through upregulation of pro-apoptotic proteins .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of DTPD in an animal model of arthritis. The compound significantly reduced paw swelling and inflammatory cytokine levels (TNF-α and IL-6), highlighting its therapeutic potential in inflammatory diseases. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects compared to controls .

Data Table: Summary of Biological Activities

Activity Type Tested Model Outcome Reference
AnticancerBreast Cancer Cell LinesIC50 < 10 µM
Anti-inflammatoryCarrageenan-induced EdemaInhibition: 62-76% vs Indomethacin
Cytokine InhibitionArthritis ModelReduced TNF-α and IL-6 levels

Q & A

Q. Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction ConditionsYieldReference
Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylateK₂CO₃, DMF, 20–25°C, 12 h43–76%
Pyrazolo[1,5-a]pyridine-2-carboxylic acidH₂SO₄, H₂O, 110°C, 24 h78.6%
Ethyl 3-iodopyrazolo[1,5-a]pyridine-2-carboxylateNIS, CH₃CN, 40°C, 12 h84.1%

Q. Table 2. Analytical Data for Characterization

TechniqueKey FeaturesReference
¹H-NMRδ 8.5–7.0 (aromatic H), δ 4.1–3.8 (ester CH₃/CH₂CH₃)
LC-MSm/z 235 [M+1] for intermediates
IR1700 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)

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